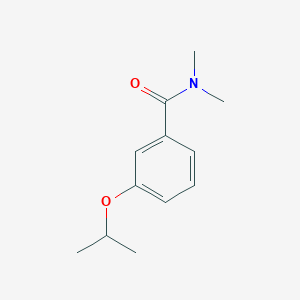
3-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N,N-dimethylbenzamide, commonly known as IMD-0354, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and immune response. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
IMD-0354 targets the NF-κB pathway by inhibiting the activity of the inhibitor of kappa B kinase (IKK) complex. This complex is responsible for phosphorylating the inhibitor of kappa B (IκB), which leads to its degradation and subsequent release of NF-κB. By inhibiting IKK activity, IMD-0354 prevents the release of NF-κB and downstream signaling.
Biochemical and physiological effects:
IMD-0354 has been shown to have a variety of biochemical and physiological effects. In cancer cells, IMD-0354 has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, IMD-0354 has been shown to reduce inflammation and prevent disease progression. Inflammatory disorders such as asthma and COPD have also been studied with IMD-0354, with promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IMD-0354 in lab experiments include its specificity for the NF-κB pathway and its ability to inhibit IKK activity. However, IMD-0354 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, IMD-0354 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
For research on IMD-0354 include studying its efficacy in vivo, developing more stable and soluble analogs, and exploring its potential therapeutic applications in a variety of diseases. Additionally, the development of combination therapies that include IMD-0354 may provide synergistic effects and improved therapeutic outcomes. Overall, IMD-0354 has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
IMD-0354 can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with isopropyl alcohol and dimethylamine to yield IMD-0354.
Aplicaciones Científicas De Investigación
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the NF-κB pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit NF-κB activity and sensitize cancer cells to chemotherapy. In autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent disease progression. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD) have also been studied with IMD-0354, with promising results.
Propiedades
IUPAC Name |
N,N-dimethyl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-6-10(8-11)12(14)13(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZZIWLPXTNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
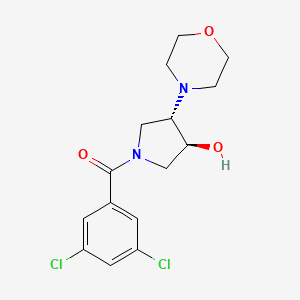
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
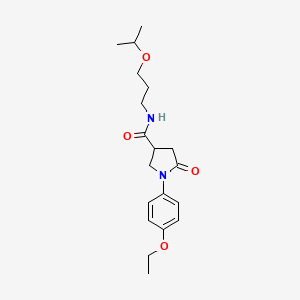

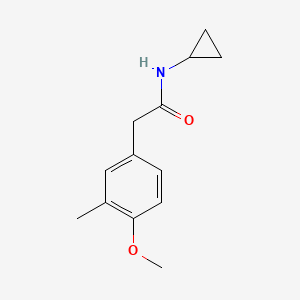
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
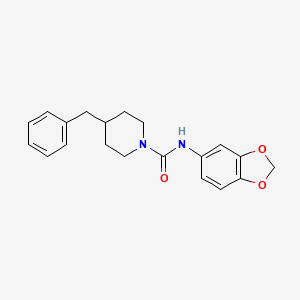
![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5313388.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)